Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate
Description
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a methyl propanoate-linked thioether group at the 4-position. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, provides a scaffold for diverse biological interactions, while the thioether linkage (-S-) and ester group contribute to its reactivity and solubility profile. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyrimidine derivatives in drug discovery (e.g., antiviral or kinase inhibitor applications) .
Properties
CAS No. |
1248984-96-4 |
|---|---|
Molecular Formula |
C8H9ClN2O2S |
Molecular Weight |
232.69 g/mol |
IUPAC Name |
methyl 3-(2-chloropyrimidin-4-yl)sulfanylpropanoate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-13-7(12)3-5-14-6-2-4-10-8(9)11-6/h2,4H,3,5H2,1H3 |
InChI Key |
KUYMMOWFRJUVKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate typically involves the reaction of 2-chloropyrimidine-4-thiol with methyl acrylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Hydrogen peroxide (H2O2) or mCPBA in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Structural Differences :
- Heterocycle : The analog features a pyridine ring (one nitrogen atom) instead of a pyrimidine (two nitrogens).
- Substituents: The pyridine derivative has a 2-amino-5-fluoro substitution pattern, contrasting with the 2-chloro group on the pyrimidine in the target compound.
- Electronic Effects: The amino group (-NH₂) is electron-donating, while chlorine (-Cl) and fluorine (-F) are electron-withdrawing.
Functional Implications :
- Solubility: The amino group may enhance water solubility compared to the chloro-substituted pyrimidine.
- Reactivity : The fluorine atom in the pyridine analog could increase metabolic stability, whereas the chlorine in the target compound may facilitate nucleophilic substitution reactions.
| Parameter | Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate | Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate |
|---|---|---|
| Heterocycle | Pyrimidine (2 N atoms) | Pyridine (1 N atom) |
| Substituents | 2-chloro | 2-amino, 5-fluoro |
| Electron Effects | Electron-withdrawing (-Cl) | Electron-donating (-NH₂), withdrawing (-F) |
| Predicted logP | Higher (chlorine increases lipophilicity) | Lower (amino group enhances polarity) |
Montelukast Sodium and Sulfanyl-Linked Compounds
Structural Comparison :
- Core Structure: Montelukast Sodium contains a quinoline moiety and a sulfanyl linkage but is structurally more complex, with cyclopropyl and carboxylic acid groups .
- Sulfanyl Group : Both compounds feature a thioether (-S-) bridge, but in Montelukast, it connects a chiral carbon chain to a cyclopropyl-carboxymethyl group, enabling selective leukotriene receptor antagonism (asthma therapy).
Functional Implications :
Computational Docking Insights
AutoDock4 simulations () suggest that the 2-chloro substituent on the pyrimidine ring could enhance binding affinity in enzymatic pockets via halogen bonding (e.g., with backbone carbonyls). In contrast, the amino-fluoro pyridine analog might engage in hydrogen bonding through its -NH₂ group. Flexible sidechain docking methods (as tested in HIV protease studies) could further differentiate the steric compatibility of these compounds with target proteins .
Biological Activity
Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClN3O2S |
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | This compound |
| InChI Key | VEIYUCLXJIFHJE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material Preparation : The synthesis begins with the chlorination of pyrimidine derivatives to obtain 2-chloropyrimidine.
- Formation of Sulfide : The chloropyrimidine is reacted with thiol compounds to form the sulfide derivative.
- Esterification : The sulfide is then esterified with methyl 3-bromopropanoate under basic conditions, yielding the target compound.
This compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide metabolism, affecting DNA synthesis and cellular proliferation.
- Receptor Modulation : The compound can modulate receptor activities that are crucial for various signaling pathways, potentially influencing cancer cell growth and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has potential anticancer properties, particularly in inhibiting tumor growth in various cancer models.
- Antiviral Effects : There is evidence to support its role as a potential antiviral agent, although further studies are needed to elucidate the specific mechanisms involved.
- Inflammatory Response Modulation : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, indicating its potential as an anticancer agent.
- Example: A study involving human breast cancer cell lines showed a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.
-
In Vivo Efficacy : Animal model studies have shown that administration of this compound led to reduced tumor sizes compared to control groups, suggesting effective systemic bioavailability and therapeutic action.
- Example: In a mouse xenograft model, treatment with the compound resulted in a significant reduction in tumor volume after two weeks of treatment at doses of 10 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
